![molecular formula C14H18FN3O B13332607 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of the METTL3/METTL14 protein complex, which plays a crucial role in RNA methylation and various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one typically involves a multi-step process. One common method includes the reaction of a suitable spirocyclic precursor with a fluorinated aromatic compound under specific conditions. For instance, the compound can be synthesized through a nucleophilic substitution reaction (SNAr) with chloropyrimidine derivatives, followed by chromatographic purification using a mixture of dichloromethane (DCM) and methanol (MeOH) as solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating RNA methylation, which is crucial for gene expression regulation.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one involves its interaction with the METTL3/METTL14 protein complex. This complex is responsible for the methylation of N6-methyladenosine (m6A) in RNA, a modification that regulates various biological processes. By inhibiting this complex, the compound can modulate RNA methylation levels, affecting gene expression and potentially providing therapeutic benefits in diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: These compounds share a similar spirocyclic structure but differ in the heteroatoms present in the rings.
Bis(1,3-oxathiane) spiranes: These compounds also have a spirocyclic structure with oxygen and sulfur atoms in the rings.
Uniqueness
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one is unique due to its specific interaction with the METTL3/METTL14 protein complex and its potential therapeutic applications. Its fluorinated aromatic ring and triazaspiro structure contribute to its distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C14H18FN3O |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H18FN3O/c15-11-3-1-10(2-4-11)12-9-17-13(19)18-14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H2,17,18,19) |
InChI-Schlüssel |
GSSQIFFVZCVLNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C(CNC(=O)N2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


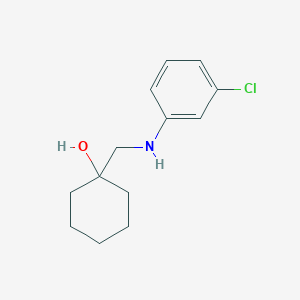
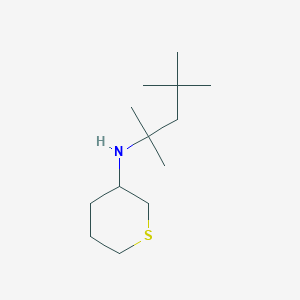

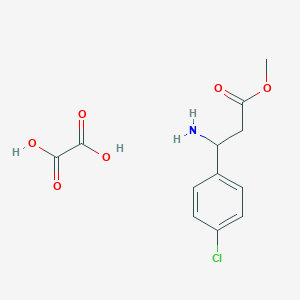
![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)
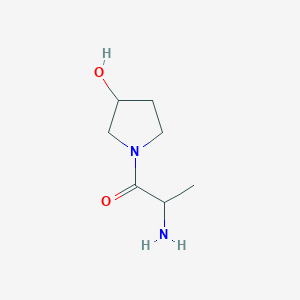
![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
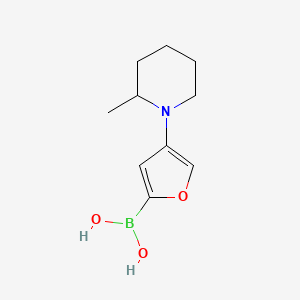

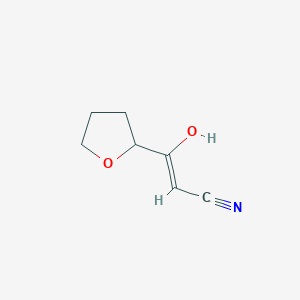

![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)

![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
